6-Amino-5-bromonicotinamide

Vue d'ensemble

Description

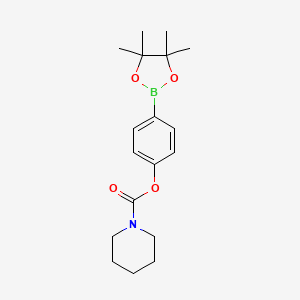

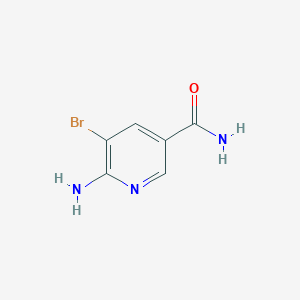

6-Amino-5-bromonicotinamide is a chemical compound with the molecular formula C6H6BrN3O . It belongs to the class of organic compounds known as nicotinamides, which are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group .

Synthesis Analysis

The synthesis of this compound involves a reaction with sodium hydroxide and bromine in acetic acid . A suspension of 6-amino-nicotinamide is treated with bromine at room temperature, and the mixture is stirred at 55°C for 3 hours. The resulting solution is added to 3N aqueous sodium hydroxide, and the resulting sediment is filtered, washed with water, and dried to afford this compound .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom and a carboxamide group . The average mass of the molecule is 201.021 Da, and the monoisotopic mass is 199.958511 Da .Applications De Recherche Scientifique

Inhibition of Enzymatic Reactions

6-Amino-5-bromonicotinamide analogues have been studied for their role in inhibiting enzymatic reactions. For instance, derivatives of 6-aminonicotinamide, like 6-ANADP, have shown potential in inhibiting reactions linked to pyridine nucleotides, impacting various biological processes, including those in the central nervous system and embryotoxic effects (Köhler, Barrach, & Neubert, 1970).

Study of Brain Imaging Agents

Some derivatives of this compound have been explored in brain imaging studies. For instance, 5-[123I] iodonicotinamide, prepared from 5-bromonicotinamide, has shown promise in studying brain accumulation and biodistribution in rats, suggesting potential applications in neuroimaging (Bergström et al., 1993).

Investigation of Neurotoxicity

The compound has been used in studies to understand neurotoxicity and neurodegenerative conditions. Research involving indirubins, including derivatives like 5-amino-6-bromoindirubin, has provided insights into their impact on neurotransmission and potential neuroprotective properties against neurotoxicants (Magiatis et al., 2010).

Anticoccidial Activity

Studies have shown that analogues like 5-nitronicotinamide, prepared from 5-bromonicotinamide, exhibit significant anticoccidial activity. This highlights its potential in developing treatments for infections caused by Eimeria species (Morisawa et al., 1977).

Kinetic Studies on Oxidation Reactions

Research involving N-Bromonicotinamide, a related compound, has focused on kinetic studies of oxidation reactions involving essential amino acids. Such studies contribute to a deeper understanding of biochemical processes at the molecular level (Pushpalatha & Vivekanandan, 2009).

Understanding Teratogenic Mechanisms

The compound has been used to understand the teratogenic mechanisms in embryonic development. Research involving 6-aminonicotinamide has provided insights into its effects on coenzyme competition and precursor specificity during embryogenesis (Overman, Seegmiller, & Runner, 1972).

Role in Metabolic Processes of T Lymphocytes

Studies have investigated the impact of nicotinamide analogs, including 6-aminonicotinamide, on the metabolic processes of mitogen-stimulated human T lymphocytes. Such research is significant for understanding immune responses and cellular metabolism (Berger et al., 1987).

Electrocatalytic Synthesis Studies

Research involving the electrocatalytic synthesis of 6-aminonicotinic acid has been conducted, exploring the reduction of halides in the presence of CO2. This contributes to the field of electrochemistry and synthetic methods for producing nicotinic acid derivatives (Gennaro et al., 2004).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

6-Amino-5-bromonicotinamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is glucose-6-phosphate dehydrogenase (G6PD), which is involved in the pentose phosphate pathway. By inhibiting G6PD, this compound can reduce the production of NADPH, a crucial cofactor in cellular redox reactions . Additionally, this compound interacts with other biomolecules such as proteins involved in cellular metabolism and signaling pathways, influencing their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in non-small lung cancer cells, this compound induces endoplasmic reticulum stress, leading to reduced cell proliferation and increased apoptosis . This compound also affects cellular metabolism by inhibiting key enzymes, thereby altering the metabolic flux and energy production within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, such as glucose-6-phosphate dehydrogenase, inhibiting their activity and reducing the production of essential cofactors like NADPH . This inhibition leads to a cascade of molecular events, including changes in gene expression and enzyme activity, ultimately affecting cellular function and metabolism. Additionally, this compound can interact with other biomolecules, modulating their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and enzyme activity, which can persist even after the compound is removed from the environment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can inhibit specific enzymes and alter cellular metabolism without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of careful dosage control in experimental settings to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes in the pentose phosphate pathway. By inhibiting glucose-6-phosphate dehydrogenase, it reduces the flux through this pathway, affecting the production of NADPH and other metabolites . This inhibition can lead to changes in the overall metabolic balance within the cell, influencing various biochemical processes and cellular functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its activity and function, as its concentration in different cellular regions can influence its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For example, its localization to the endoplasmic reticulum can enhance its ability to induce stress responses and modulate cellular metabolism

Propriétés

IUPAC Name |

6-amino-5-bromopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,(H2,8,10)(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQGWDAWZBDVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101286630 | |

| Record name | 6-Amino-5-bromo-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171622-87-9 | |

| Record name | 6-Amino-5-bromo-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171622-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-bromo-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1438438.png)

![1H-Pyrrole-2-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-4-(1-oxopropyl)-, methyl ester](/img/structure/B1438445.png)

![[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine](/img/structure/B1438446.png)